Cas no 2094882-02-5 (N-[(2-{[(4-methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methyl]prop-2-enamide)

N-[(2-{[(4-methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methyl]prop-2-enamide is a synthetic organic compound featuring a unique structural framework combining a 4-methylpiperidine sulfonyl group with a phenylmethyl acrylamide moiety. This compound is of interest in medicinal chemistry and drug development due to its potential as a versatile intermediate for designing biologically active molecules. The sulfonamide and acrylamide functionalities enhance its reactivity, enabling applications in targeted covalent inhibition or as a building block for protease inhibitors. Its well-defined structure allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. The compound’s stability and synthetic accessibility further support its utility in pharmaceutical research.
N-[(2-{[(4-methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methyl]prop-2-enamide structure
2094882-02-5 structure
Product name:N-[(2-{[(4-methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methyl]prop-2-enamide
CAS No:2094882-02-5
MF:C17H24N2O3S
MW:336.449063301086
CID:6252672
PubChem ID:121582080

N-[(2-{[(4-methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methyl]prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • EN300-26587262
    • N-[(2-{[(4-methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methyl]prop-2-enamide
    • 2094882-02-5
    • Z2285377795
    • AKOS033849937
    • Inchi: 1S/C17H24N2O3S/c1-3-17(20)18-12-15-6-4-5-7-16(15)13-23(21,22)19-10-8-14(2)9-11-19/h3-7,14H,1,8-13H2,2H3,(H,18,20)
    • InChI Key: YFESZZCYRHDTOQ-UHFFFAOYSA-N
    • SMILES: S(CC1C=CC=CC=1CNC(C=C)=O)(N1CCC(C)CC1)(=O)=O

Computed Properties

  • Exact Mass: 336.15076381g/mol
  • Monoisotopic Mass: 336.15076381g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 6
  • Complexity: 504
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.9Ų
  • XLogP3: 2

N-[(2-{[(4-methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methyl]prop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26587262-0.05g
N-[(2-{[(4-methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methyl]prop-2-enamide
2094882-02-5 95.0%
0.05g
$246.0 2025-03-20

N-[(2-{[(4-methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methyl]prop-2-enamide Related Literature

Additional information on N-[(2-{[(4-methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methyl]prop-2-enamide

Research Briefing on N-[(2-{[(4-methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methyl]prop-2-enamide (CAS: 2094882-02-5)

In recent years, the compound N-[(2-{[(4-methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methyl]prop-2-enamide (CAS: 2094882-02-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique sulfonyl and acrylamide functional groups, has shown promising potential in various therapeutic applications, particularly in the development of targeted inhibitors for specific enzymatic pathways. The following briefing provides an overview of the latest research findings related to this compound, including its synthesis, mechanism of action, and potential clinical applications.

The synthesis of N-[(2-{[(4-methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methyl]prop-2-enamide involves a multi-step process that includes the introduction of the 4-methylpiperidin-1-yl sulfonyl group and subsequent acrylamide formation. Recent studies have optimized this synthesis to improve yield and purity, which is critical for its application in drug development. Advanced analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) have been employed to confirm the structural integrity of the compound, ensuring its suitability for further biological evaluation.

One of the most notable findings in recent research is the compound's role as a potent inhibitor of specific protein kinases involved in inflammatory and oncogenic pathways. In vitro studies have demonstrated that N-[(2-{[(4-methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methyl]prop-2-enamide exhibits high selectivity and efficacy in blocking the activity of these kinases, thereby reducing cell proliferation and inflammation in model systems. These results suggest its potential as a lead compound for the development of novel anti-inflammatory and anti-cancer therapies.

Further investigations into the pharmacokinetic properties of N-[(2-{[(4-methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methyl]prop-2-enamide have revealed favorable absorption and distribution profiles, although challenges remain in optimizing its metabolic stability and bioavailability. Researchers are currently exploring various formulation strategies, including prodrug approaches and nanoparticle delivery systems, to enhance its therapeutic efficacy and reduce potential side effects.

In conclusion, N-[(2-{[(4-methylpiperidin-1-yl)sulfonyl]methyl}phenyl)methyl]prop-2-enamide represents a promising candidate for further drug development, with its unique chemical structure and potent biological activity. Ongoing research aims to elucidate its full therapeutic potential and address the remaining challenges in its clinical translation. The compound's ability to target specific enzymatic pathways makes it a valuable tool for both basic research and applied pharmaceutical sciences.

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